2-Bromo-1-(diethoxymethyl)-4-fluorobenzene
Overview
Description
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a bromine atom, a fluorine atom, and a diethoxymethyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(diethoxymethyl)-4-fluorobenzene typically involves the bromination and fluorination of suitable aromatic precursors. One common method includes the following steps:
Fluorination: The fluorine atom can be introduced using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.
Diethoxymethylation: The diethoxymethyl group can be introduced through the reaction of the intermediate with diethoxymethane in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, often using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(diethoxymethyl)-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can form halogen bonds with target molecules, while the diethoxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(diethoxymethyl)-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
2-Bromo-1,1-dimethoxyethane: Contains a dimethoxy group instead of a diethoxymethyl group.
2-Bromo-1,3-dimethoxybenzene: Similar structure but with two methoxy groups instead of a diethoxymethyl group.
Uniqueness
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene is unique due to the combination of its bromine, fluorine, and diethoxymethyl groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
2-bromo-1-(diethoxymethyl)-4-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO2/c1-3-14-11(15-4-2)9-6-5-8(13)7-10(9)12/h5-7,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPSVWWHCBZFLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=C(C=C(C=C1)F)Br)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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